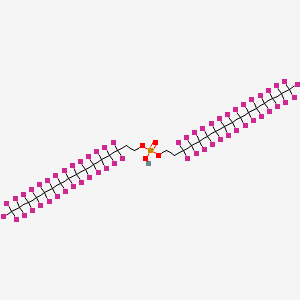
1,5-Naphthalenedisulfonic Acid Hydrate Disodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Naphthalenedisulfonic Acid Hydrate Disodium Salt is a chemical compound with the molecular formula C10H6(SO3Na)2 · xH2O. It is commonly used in various scientific and industrial applications due to its unique chemical properties. The compound is known for its high solubility in water and its ability to form stable complexes with various metal ions .
準備方法
Synthetic Routes and Reaction Conditions
1,5-Naphthalenedisulfonic Acid Hydrate Disodium Salt is typically synthesized by sulfonating naphthalene with oleum (a solution of sulfur trioxide in sulfuric acid). The process involves mixing naphthalene with 20% oleum at 20-35°C, followed by the gradual addition of 65% oleum and further naphthalene alternately. After heating the reaction mixture for 6 hours at 55°C, the product is precipitated as the free acid by cooling or as the disodium salt by the addition of alkaline sodium sulfate .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of advanced equipment and techniques allows for efficient production and minimizes the formation of by-products .
化学反応の分析
Types of Reactions
1,5-Naphthalenedisulfonic Acid Hydrate Disodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of naphthalene derivatives with fewer sulfonic groups.
Substitution: The sulfonic groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various naphthalene derivatives with different functional groups, such as hydroxyl, amino, and carboxyl groups. These products have diverse applications in chemical synthesis and industrial processes .
科学的研究の応用
1,5-Naphthalenedisulfonic Acid Hydrate Disodium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
作用機序
The mechanism of action of 1,5-Naphthalenedisulfonic Acid Hydrate Disodium Salt involves its ability to form stable complexes with metal ions and other molecules. This property allows it to act as a chelating agent, facilitating various chemical reactions and processes. The molecular targets and pathways involved include interactions with enzymes, proteins, and other biomolecules, leading to changes in their activity and function .
類似化合物との比較
Similar Compounds
Similar compounds to 1,5-Naphthalenedisulfonic Acid Hydrate Disodium Salt include:
- 2,6-Naphthalenedisulfonic Acid Disodium Salt
- 1-Naphthalenesulfonic Acid
- 2-Naphthalenesulfonic Acid
- 4,5-Dihydroxy-1,3-benzenedisulfonic Acid Disodium Salt Monohydrate .
Uniqueness
This compound is unique due to its specific sulfonation pattern, which imparts distinct chemical properties and reactivity. Its high solubility in water and ability to form stable complexes make it particularly valuable in various applications compared to its analogs .
特性
分子式 |
C10H6Na2O6S2 |
|---|---|
分子量 |
332.3 g/mol |
IUPAC名 |
disodium;naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C10H8O6S2.2Na/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;;/h1-6H,(H,11,12,13)(H,14,15,16);;/q;2*+1/p-2 |
InChIキー |
YGSZNSDQUQYJCY-UHFFFAOYSA-L |
正規SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


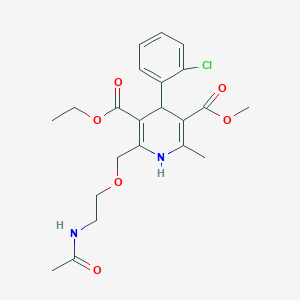
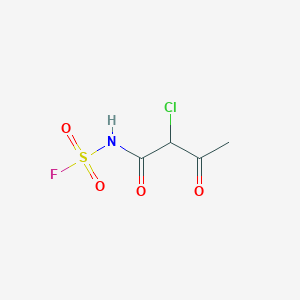

![5-[7-Trifluoromethyl-5-(4-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidin-3-ylethynyl]-pyridine-3-sulfonic acid](/img/structure/B13406824.png)
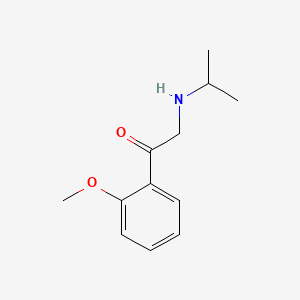
![2-Methyl-5-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13406838.png)
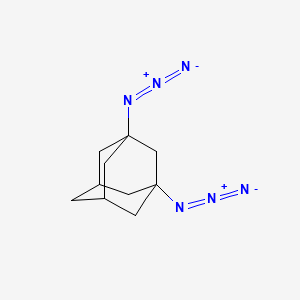
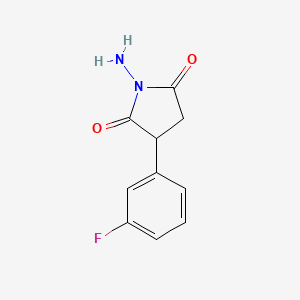

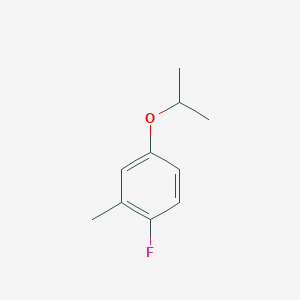
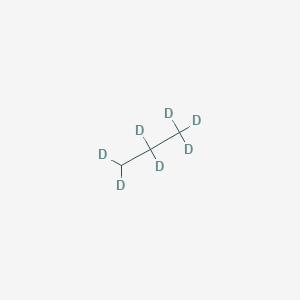
![Ethyl 3-amino-6-fluoro-9-methyl-4-oxo-4,9-dihydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B13406865.png)
